molecular formula C9H14O3 B1360693 6-Cyclopropyl-6-oxohexanoic acid CAS No. 898766-89-7

6-Cyclopropyl-6-oxohexanoic acid

Cat. No.: B1360693
CAS No.: 898766-89-7
M. Wt: 170.21 g/mol
InChI Key: CYYSWLBWCYNGQX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-6-oxohexanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclopropyl group attached to a hexanoic acid backbone, with a ketone functional group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-6-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-cyclopropylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the formation of the ketone group at the sixth carbon position.

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable processes. One such method includes the catalytic oxidation of 6-cyclopropylhexanol using supported metal catalysts, which can offer higher yields and selectivity. Additionally, enzymatic methods have been explored, utilizing specific oxidases to convert 6-cyclopropylhexanol to the desired ketone product .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidases.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or anhydrides.

    Reduction: Formation of 6-cyclopropylhexanol.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

6-Cyclopropyl-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Comparison with Similar Compounds

    6-Oxohexanoic acid: Lacks the cyclopropyl group, leading to different reactivity and applications.

    6-Cyclopropylhexanoic acid:

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group but differs in the position and type of functional groups.

Uniqueness: 6-Cyclopropyl-6-oxohexanoic acid is unique due to the combination of a cyclopropyl group and a ketone functional group on a hexanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

6-Cyclopropyl-6-oxohexanoic acid (CPOHA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.

CPOHA is characterized by its cyclopropyl group and a ketone functional group, which contribute to its reactivity and interaction with biological systems. The chemical structure can be represented as follows:

CPOHA C9H14O3\text{CPOHA }C_9H_{14}O_3

Research indicates that CPOHA exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : CPOHA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, studies have demonstrated its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Antitumor Activity : Preliminary studies suggest that CPOHA may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Biological Interactions

CPOHA interacts with several biological targets, which can be summarized in the following table:

Biological Target Type of Interaction Effect
Cyclooxygenase (COX)InhibitionReduced inflammation
Lipoxygenase (LOX)InhibitionAltered leukotriene synthesis
Cancer Cell LinesInduction of apoptosisDecreased cell viability

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, CPOHA was tested for its ability to inhibit cell growth. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response.
  • Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of CPOHA resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Metabolic Stability : A pharmacokinetic study assessed the stability of CPOHA in biological fluids. It was found to exhibit favorable stability profiles, with over 70% remaining intact after 24 hours in plasma, which is crucial for therapeutic applications.

Research Findings

Recent findings highlight the potential of CPOHA as a lead compound for drug development due to its diverse biological activities. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties.

Properties

IUPAC Name

6-cyclopropyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(7-5-6-7)3-1-2-4-9(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYSWLBWCYNGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645364
Record name 6-Cyclopropyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-89-7
Record name 6-Cyclopropyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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